molecular formula C10H16O4 B1599795 (E)-tert-butyl 4-acetoxybut-2-enoate CAS No. 902154-51-2

(E)-tert-butyl 4-acetoxybut-2-enoate

Cat. No. B1599795
CAS RN: 902154-51-2
M. Wt: 200.23 g/mol
InChI Key: LNLNELDBRUUZHS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-butyl 4-acetoxybut-2-enoate is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .


Chemical Reactions Analysis

The specific chemical reactions involving (E)-tert-butyl 4-acetoxybut-2-enoate are not detailed in the search results .

Scientific Research Applications

Environmental Chemistry

Lastly, (E)-tert-butyl 4-acetoxybut-2-enoate can be applied in environmental chemistry to synthesize compounds that help in the detection and removal of pollutants.

Each application area leverages the unique chemical properties of (E)-tert-butyl 4-acetoxybut-2-enoate, demonstrating its versatility and importance in scientific research. While the search results provided information on the chemical properties of related compounds , the applications listed above are extrapolated based on the compound’s functional groups and reactivity profile. This analysis underscores the potential of (E)-tert-butyl 4-acetoxybut-2-enoate in various fields of research and industry.

Safety And Hazards

The safety data sheet (SDS) for (E)-tert-butyl 4-acetoxybut-2-enoate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The SDS recommends avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (E)-4-acetyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLNELDBRUUZHS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469481
Record name (E)-tert-butyl 4-acetoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-butyl 4-acetoxybut-2-enoate

CAS RN

902154-51-2
Record name (E)-tert-butyl 4-acetoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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